2-Bromooctanoic acid
Overview
Description
2-Bromooctanoic acid is an effective substitute for the expensive (2,000 times) and cell-growth-inhibiting polyhydroxyalkanoic acid synthesis inhibitor, cerulenin . It blocks the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 without any influence on the cell growth when grown on fructose .
Synthesis Analysis
The synthesis of 2-Bromooctanoic acid involves the reaction of the corresponding fatty acid with thionyl chloride and bromine. The reaction mixture is stirred at 50 °C in a water bath. Then, liquid bromine is added dropwise and the reaction mixture is stirred under reflux for 6 hours and then at room temperature overnight .
Molecular Structure Analysis
The molecular formula of 2-Bromooctanoic acid is C8H15BrO2 . It has a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Chemical Reactions Analysis
2-Bromooctanoic acid is known to inhibit the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 . It is also known to inhibit β-oxidation enzymes in animal cells .
Physical And Chemical Properties Analysis
The molecular weight of 2-Bromooctanoic acid is 223.11 g/mol . The exact mass and monoisotopic mass are 222.02554 g/mol . It has a topological polar surface area of 37.3 Ų .
Scientific Research Applications
- Application Summary : 2-Bromooctanoic acid is used as a substitute for cerulenin, a cell-growth-inhibiting polyhydroxyalkanoic acid synthesis inhibitor . It blocks the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 without any influence on the cell growth when grown on fructose .
- Results : The use of 2-Bromooctanoic acid resulted in the inhibition of polyhydroxyalkanoic acid formation without affecting cell growth .
- Application Summary : Boronic acids, which include 2-Bromooctanoic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Results : The use of boronic acids in sensing applications has been shown to be effective, but specific results or outcomes for 2-Bromooctanoic acid were not provided .
Biochemistry
Sensing Technologies
- Inhibition of Fatty Acid Oxidation
- Application Summary : 2-Bromooctanoic acid has been used to study the inhibition of fatty acid oxidation . It has been shown to inhibit the oxidation of long and medium chain fatty acids in perfused rat liver and in mitochondria isolated from rat liver .
- Results : The use of 2-Bromooctanoic acid resulted in the inhibition of fatty acid oxidation. An energy-dependent activation of bromooctanoate occurs prior to the onset of inhibition .
- Inhibition of Fatty Acid Oxidation
- Application Summary : 2-Bromooctanoic acid has been used to study the inhibition of fatty acid oxidation . It has been shown to inhibit the oxidation of long and medium chain fatty acids in perfused rat liver and in mitochondria isolated from rat liver .
- Results : The use of 2-Bromooctanoic acid resulted in the inhibition of fatty acid oxidation. An energy-dependent activation of bromooctanoate occurs prior to the onset of inhibition .
Safety And Hazards
2-Bromooctanoic acid is dangerous and causes severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin, eyes, or clothing, it should be washed off with soap and plenty of water .
Relevant Papers
Several papers have been published on 2-Bromooctanoic acid. For instance, one paper discusses its use as an effective substitute for cerulenin in inhibiting the formation of polyhydroxyalkanoic acid . Another paper discusses its role in inhibiting β-oxidation enzymes in animal cells . These papers provide valuable insights into the properties and potential applications of 2-Bromooctanoic acid.
properties
IUPAC Name |
2-bromooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGTXZRPJHDASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromooctanoic acid | |
CAS RN |
2623-82-7 | |
Record name | 2-Bromooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2623-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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